molecular formula C8H7ClF3NO2S B8060761 3-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide

3-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B8060761
M. Wt: 273.66 g/mol
InChI Key: ANQWHNLUAVHKID-UHFFFAOYSA-N
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Description

3-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with chlorine, methyl, trifluoromethyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 3-chloro-5-(trifluoromethyl)aniline followed by N-methylation. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can modify the sulfonamide group.

Scientific Research Applications

3-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.

    N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide: Lacks the chlorine substituent.

    3-chloro-N-methylbenzene-1-sulfonamide: Lacks the trifluoromethyl group.

Uniqueness

3-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of its substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-chloro-N-methyl-5-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2S/c1-13-16(14,15)7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQWHNLUAVHKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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